

# Validating Target Engagement of MK-4074 on ACC1 and ACC2: A Comparative Guide

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## Compound of Interest

Compound Name: MK-4074

Cat. No.: B10800864

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This guide provides a comprehensive comparison of **MK-4074**, a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with other notable ACC inhibitors. Experimental data and detailed protocols are presented to objectively assess its target engagement and performance.

## Executive Summary

**MK-4074** is a highly potent inhibitor of both ACC1 and ACC2, with an in vitro half-maximal inhibitory concentration (IC<sub>50</sub>) of approximately 3 nM for both isoforms.<sup>[1][2]</sup> Its liver-specific targeting, facilitated by organic anion-transporting polypeptides (OATPs), minimizes systemic exposure and potential off-target effects.<sup>[1][3]</sup> Validation of target engagement is demonstrated through robust inhibition of de novo lipogenesis (DNL) and stimulation of fatty acid oxidation (FAO) in preclinical and clinical settings. A notable on-target effect of **MK-4074** and other dual ACC inhibitors is an increase in plasma triglycerides, a factor to consider in its therapeutic application.

## Comparison of MK-4074 with Alternative ACC Inhibitors

The following table summarizes the key characteristics of **MK-4074** in comparison to other well-documented ACC inhibitors.

Feature	MK-4074	Firsocostat (GS-0976/ND-630)	PF-05221304	ND-654
Target(s)	ACC1 and ACC2	ACC1 and ACC2	ACC1 and ACC2	ACC1 and ACC2
IC50	~3 nM (hACC1 & hACC2)[1]	2.1 nM (hACC1), 6.1 nM (hACC2)	Data not publicly available	3 nM (hACC1), 8 nM (hACC2)
Tissue Specificity	Liver-specific (OATP substrate)	Liver-targeted	Liver-targeted	Liver-directed
Reported Efficacy	Reduced hepatic steatosis by 36% in humans.	Significant reductions in hepatic steatosis.	Dose-dependent suppression of DNL.	Reduced hepatic steatosis and delayed progression of hepatocellular carcinoma in rats.
Effect on Plasma Triglycerides	Increased by ~200% in humans.	Significant increase observed.	Asymptomatic increases with ≥90% DNL inhibition.	Reduced in a rat model of NASH.

## Experimental Data

### In Vitro Potency

**MK-4074** demonstrates potent, dual inhibition of human ACC1 and ACC2 with an IC50 of approximately 3 nM. This is comparable to other potent ACC inhibitors like Firsocostat and ND-654.

### In Vivo Target Engagement: Preclinical Models

In a KKAY mouse model of obesity and type 2 diabetes, a single oral dose of **MK-4074** dose-dependently decreased hepatic DNL with an ID50 of 0.9 mg/kg. Furthermore, single oral doses of 30 and 100 mg/kg led to a 1.5- to 3-fold increase in plasma total ketones, a surrogate marker for hepatic FAO.

## Clinical Target Engagement

In a Phase 1 study with healthy subjects, **MK-4074** administered as a single 140 mg dose or as a divided dose (70 mg b.i.d.) for 7 days resulted in approximately 96% and 91% inhibition of fractional DNL, respectively, compared to placebo. In patients with hepatic steatosis, 4 weeks of treatment with **MK-4074** resulted in a 36% reduction in liver triglycerides.

## On-Target Side Effect: Hypertriglyceridemia

A consistent observation with potent dual ACC inhibitors is an elevation in plasma triglycerides. Treatment with **MK-4074** for 4 weeks increased mean plasma triglycerides by approximately 200%. This is understood to be a direct consequence of on-target ACC inhibition, which leads to a reduction in malonyl-CoA. The subsequent decrease in polyunsaturated fatty acid (PUFA) synthesis activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to increased VLDL secretion.

## Experimental Protocols

### Biochemical ACC Inhibition Assay

This assay determines the in vitro potency of inhibitors against purified ACC enzymes.

Protocol:

- Recombinant human ACC1 and ACC2 enzymes are purified.
- The enzyme is incubated with the test compound (e.g., **MK-4074**) at various concentrations.
- The enzymatic reaction is initiated by adding a reaction mixture containing:
  - 50 mM HEPES-Na (pH 7.5)
  - 20 mM MgCl<sub>2</sub>
  - 20 mM potassium citrate
  - 2 mM DTT
  - 0.5 mg/mL BSA

- 5 mM ATP
- 250  $\mu$ M acetyl-CoA
- 4.1 mM NaHCO<sub>3</sub>
- 0.086 mM NaH<sup>14</sup>CO<sub>3</sub> (radiolabeled bicarbonate)
- The reaction is incubated at 37°C for 40 minutes.
- The reaction is stopped, and the incorporation of <sup>14</sup>C into the acid-stable product, malonyl-CoA, is measured using a scintillation counter.
- IC<sub>50</sub> values are calculated from the dose-response curves.

## Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cells.

Protocol:

- Hepatocytes are pre-incubated with the test compound for 1 hour.
- The cells are then incubated for an additional 1-3 hours with <sup>14</sup>C-labeled acetate.
- After incubation, intracellular lipids are extracted.
- The amount of <sup>14</sup>C incorporated into the lipid fraction is quantified to determine the rate of DNL.

## Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the breakdown of fatty acids for energy.

Protocol:

- Cells are pre-incubated with the test compound for 1 hour.
- The cells are then incubated for an additional 1-3 hours with <sup>3</sup>H-labeled palmitate.

- The amount of released 3H-labeled fatty acids (or tritiated water) is measured to determine the rate of FAO.

## In Vivo Target Engagement in Mouse Models

Protocol:

- Male KKAY mice (a model of obesity and type 2 diabetes) are used.
- A single oral dose of **MK-4074** (e.g., 0.3-3 mg/kg) is administered.
- After a specified time (e.g., 1 hour), the liver is excised.
- Liver slices are prepared and incubated with <sup>14</sup>C-acetate to measure ex vivo DNL.
- Alternatively, plasma samples are collected at various time points post-dose to measure total ketone bodies as a surrogate for hepatic FAO.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

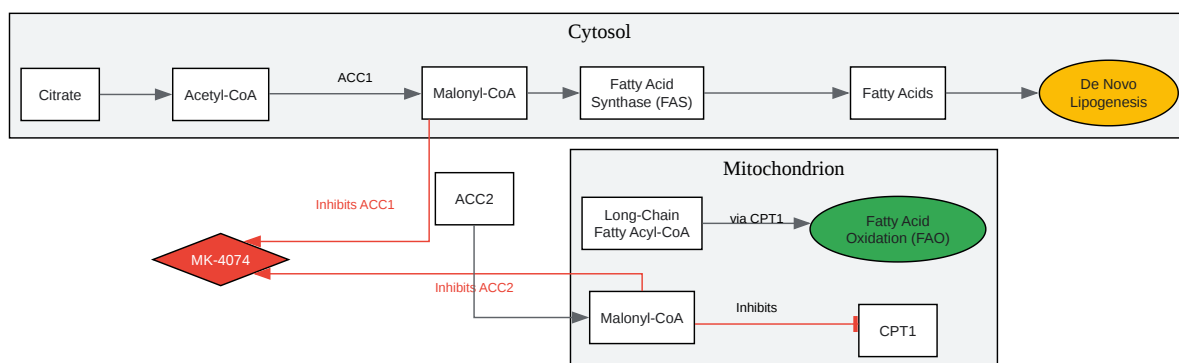
CETSA is a biophysical method to verify drug-target interaction in a cellular environment. While a specific CETSA protocol for **MK-4074** is not detailed in the provided search results, a general protocol can be adapted.

Adapted Protocol:

- Intact cells are treated with the test compound (**MK-4074**) or vehicle (DMSO).
- The cell suspensions are heated to a range of temperatures to induce protein denaturation.
- Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
- The amount of soluble ACC1 and ACC2 remaining in the supernatant is quantified by a sensitive protein detection method such as Western blotting or an immunoassay (e.g., AlphaLISA).

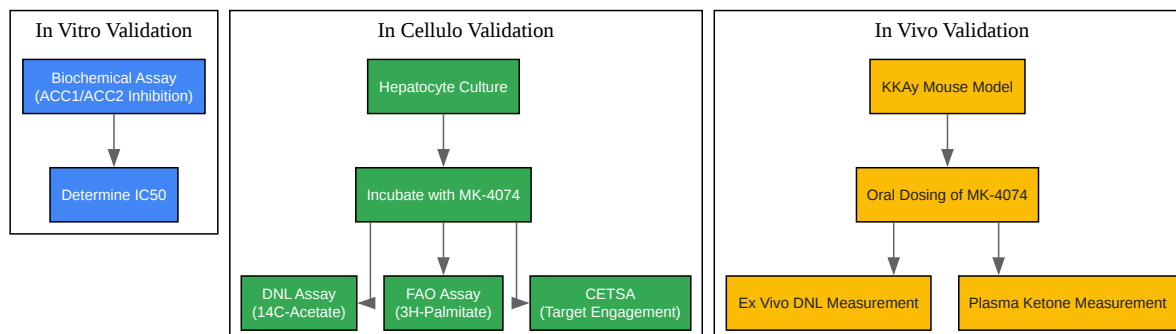
- Binding of the compound to the target protein stabilizes it, resulting in a shift in the melting curve to a higher temperature.

## Visualizations



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Caption: Mechanism of action of **MK-4074** on ACC1 and ACC2 in lipid metabolism.



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Caption: Experimental workflow for validating **MK-4074** target engagement.

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## References

- 1. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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